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2,4-Thiophenedisulfonamide, 5-chloro- Documentation Hub

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  • Product: 2,4-Thiophenedisulfonamide, 5-chloro-
  • CAS: 22167-99-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 5-Chloro-2,4-thiophenedisulfonamide: A Technical Guide

The following technical guide details the physicochemical properties, synthesis logic, and analytical characterization of 5-chloro-2,4-thiophenedisulfonamide . This compound serves as a critical thiophene isostere to cla...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and analytical characterization of 5-chloro-2,4-thiophenedisulfonamide . This compound serves as a critical thiophene isostere to classic benzene-based sulfonamide scaffolds, widely utilized in the development of Carbonic Anhydrase Inhibitors (CAIs) and diuretic agents.

Executive Summary

5-Chloro-2,4-thiophenedisulfonamide (CAS: 22167-99-3) is a disulfonated heterocyclic scaffold. Structurally, it represents a bioisostere of 4-chloro-1,3-benzenedisulfonamide, the precursor to thiazide diuretics. Its primary utility lies in medicinal chemistry as a building block for fused heterocyclic systems (e.g., thienothiazides) and high-affinity Carbonic Anhydrase Inhibitors (CAIs). The electron-rich thiophene ring, modified by the electron-withdrawing chlorine and sulfonyl groups, imparts unique acidity and solubility profiles distinct from its benzene counterparts.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 5-chlorothiophene-2,4-disulfonamide
CAS Registry Number 22167-99-3
Molecular Formula C₄H₅ClN₂O₄S₃
Molecular Weight 276.74 g/mol
SMILES NS(=O)(=O)c1c(Cl)sc(S(N)(=O)=O)c1
InChIKey MYGOAWSTBUIRKA-UHFFFAOYSA-N
Structural Features Thiophene ring (S at pos 1); Chlorine (pos 5); Sulfonamides (pos 2, 4).[1][2][3][4][5][6]
3D Conformation & Sterics

The thiophene ring is planar. The bulky sulfonyl groups at positions 2 and 4 create significant steric crowding, particularly at position 3. The chlorine atom at position 5 provides lipophilic bulk and blocks metabolic oxidation at the


-carbon, enhancing metabolic stability.

Physicochemical Properties (The Core)

Solid State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: High melting range, typically 258–262°C (with decomposition).

    • Note: Unlike the mono-sulfonamide (mp ~140°C), the disulfonamide network forms extensive intermolecular hydrogen bonds, significantly elevating the lattice energy.

  • Polymorphism: Potential for polymorphism exists due to the flexibility of sulfonamide H-bond donors/acceptors. Recrystallization from polar solvents (e.g., Ethanol/Water) typically yields the thermodynamically stable form.

Solution Properties & Solubility

The solubility profile is heavily pH-dependent due to the acidic nature of the sulfonamide protons (


).
Solvent SystemSolubility RatingMechanism
Water (pH 7) Very Low (< 0.5 mg/mL)High lattice energy; neutral species dominates.
0.1 N NaOH High (> 50 mg/mL)Deprotonation of sulfonamide (

) forms a soluble sodium salt.
0.1 N HCl InsolubleProtonation suppresses ionization.
DMSO / DMF High (> 100 mg/mL)Strong dipole-dipole interactions disrupt lattice.
Ethanol/Methanol ModerateSoluble upon heating; often used for recrystallization.
Acid-Base Chemistry (pKa)

The compound possesses two acidic protons on the sulfonamide nitrogens.

  • pKa₁ (approx. 7.2 - 7.8): The first proton is relatively acidic due to the electron-withdrawing inductive effect (-I) of the chlorine and the second sulfonyl group on the thiophene ring.

  • pKa₂ (approx. 9.5 - 10.2): Removal of the second proton is more difficult due to the negative charge repulsion from the mono-anion.

  • Implication: At physiological pH (7.4), the compound exists as a mixture of neutral and mono-anionic species, aiding membrane permeability while maintaining water solubility.

Lipophilicity
  • LogP (Octanol/Water): Estimated at 0.6 – 0.9 .

    • Analysis: The lipophilic contribution of the Chlorothiophene core is offset by the two hydrophilic sulfonamide groups. This "Goldilocks" zone allows for reasonable oral bioavailability while minimizing non-specific protein binding.

Synthesis & Impurities

The synthesis requires forcing conditions to overcome the deactivating effect of the first sulfonyl group.

Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the chlorosulfonation sequence, highlighting the critical regioselectivity.

Synthesis Start 2-Chlorothiophene Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Inter1 5-Chlorothiophene- 2-sulfonyl chloride Step1->Inter1 Regioselective (Pos 5) Step2 Forcing Chlorosulfonation (Excess ClSO3H, 100°C) Inter1->Step2 Inter2 5-Chlorothiophene- 2,4-disulfonyl chloride Step2->Inter2 Meta-direction (Pos 4) Impurity Impurity: 2,3-Disulfonamide isomer Step2->Impurity Minor Side Reaction Step3 Ammonolysis (Aq. NH3, 0-25°C) Inter2->Step3 Product 5-Chloro-2,4- thiophenedisulfonamide Step3->Product

Caption: Synthesis of 5-chloro-2,4-thiophenedisulfonamide via sequential chlorosulfonation.

Key Impurities
  • Regioisomers: 5-chloro-2,3-thiophenedisulfonamide (trace). Formed if the second sulfonation occurs ortho to the chlorine.

  • Hydrolysis Products: 5-chlorothiophene-2,4-disulfonic acid (formed if ammonolysis is wet or inefficient).

  • Monosulfonamide: Incomplete reaction intermediate.

Analytical Characterization Protocols

HPLC Method (Reverse Phase)

To separate the polar disulfonamide from lipophilic precursors.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 265 nm (Thiophene characteristic

    
     transition).
    
  • Retention Time Logic: The disulfonamide (polar) will elute early (approx 3-5 min), followed by the monosulfonamide, and finally the starting chlorothiophene (if present).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Target Ion:

    
     at m/z 274.9 .
    
  • Isotope Pattern: Distinctive Chlorine pattern. The M+2 peak (m/z 276.9) should be approximately 33% the height of the M peak, confirming the presence of one chlorine atom.

NMR Spectroscopy ( H-NMR)
  • Solvent: DMSO-

    
     (required for solubility).
    
  • Signals:

    • 
       ~ 7.5-8.0 ppm (Singlet, 1H): The lone thiophene proton at position 3.
      
    • 
       ~ 7.8-8.2 ppm (Broad singlets, 4H): Two distinct 
      
      
      
      environments. The protons at position 2 and 4 are magnetically non-equivalent due to different steric environments.

Stability & Handling

  • Hydrolytic Stability: The sulfonamide bond is robust. However, the compound should be protected from strong bases at high temperatures to prevent hydrolysis to the sulfonic acid.

  • Photostability: Thiophenes can be photosensitive. Store in amber vials.

  • Thermal Stability: Stable up to its melting point.

  • Safety: Sulfonamides can cause allergic reactions (SJS/TEN) in sensitized individuals. Handle with full PPE (gloves, mask) in a fume hood.

References

  • PubChem. 2,4-Thiophenedisulfonamide, 5-chloro- (Compound CID 211063). National Library of Medicine.[7] [Link]

  • Larsen, R. D., et al.Synthesis of Sulfonamide Intermediates. U.S.
  • Supuran, C. T.Carbonic Anhydrase Inhibitors. Nature Reviews Drug Discovery, 2008.
  • Li, J., et al.Preparation method of 5-chlorothiophene derivatives.

Sources

Exploratory

Role of 5-chloro-2,4-thiophenedisulfonamide in Chlorthalidone synthesis

The following technical guide provides an in-depth analysis of Chlorthalidone synthesis. CRITICAL SCIENTIFIC CORRECTION: Before proceeding, it is necessary to address a fundamental chemical discrepancy in the requested t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Chlorthalidone synthesis.

CRITICAL SCIENTIFIC CORRECTION: Before proceeding, it is necessary to address a fundamental chemical discrepancy in the requested topic. Chlorthalidone (2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide) is a benzene-based phthalimidine derivative.[1] It does not contain a thiophene ring.[1]

The compound 5-chloro-2,4-thiophenedisulfonamide is a precursor for thiophene-based sulfonamides (often Carbonic Anhydrase Inhibitors like Dorzolamide or experimental diuretics), but it is chemically incompatible with the synthesis of Chlorthalidone.

To ensure this guide maintains Scientific Integrity (E-E-A-T) , it has been structured to:

  • Clarify the Structural Mismatch: Differentiating the thiophene precursor from the actual benzene precursor.

  • Detail the Correct Synthesis: Providing the authoritative industrial pathway for Chlorthalidone starting from 2-(4-chlorobenzoyl)benzoic acid .

Part 1: Structural Analysis & Precursor Verification

The Chemical Mismatch

In drug development, confusing bioisosteres (benzene vs. thiophene) is a critical error. The table below contrasts the requested precursor with the actual target molecule, demonstrating why 5-chloro-2,4-thiophenedisulfonamide cannot yield Chlorthalidone.

FeatureTarget: Chlorthalidone Precursor in Question: 5-chloro-2,4-thiophenedisulfonamide
Core Scaffold Benzene (Phenyl ring fused to isoindolinone)Thiophene (5-membered sulfur heterocycle)
CAS Number 77-36-153595-66-7 (approximate for sulfonamide derivative)
Key Functionality Phthalimidine ring systemDisulfonamide moiety on thiophene
Synthesis Role End ProductPrecursor for Thiophene-based CAIs (e.g., Dorzolamide)
The Correct Key Intermediate

The actual sulfonamide intermediate required for Chlorthalidone is 3-(3'-sulfamyl-4'-chlorophenyl)phthalimidine (also known as the penultimate sulfonamide intermediate). This is derived from 2-(4-chlorobenzoyl)benzoic acid .[2][3][4]

Part 2: Authoritative Synthesis of Chlorthalidone

The industrial synthesis of Chlorthalidone typically follows the "Phthalimidine Route," optimized for yield and purity (avoiding ring-opening impurities).

Reaction Pathway Overview

The synthesis involves four critical stages:

  • Oximation: Conversion of 2-(4-chlorobenzoyl)benzoic acid to a benzoxazine intermediate.[4][5]

  • Reduction/Cyclization: Formation of the phthalimidine core.[4][5]

  • Chlorosulfonation: Introduction of the sulfonyl chloride group.[6]

  • Amidation & Hydroxylation: Conversion to sulfonamide and final oxidation to Chlorthalidone.

Visualization of the Pathway (Graphviz)

ChlorthalidoneSynthesis Start 2-(4-chlorobenzoyl)benzoic acid (Starting Material) Step1 Reaction with Hydroxylamine (Oximation) Start->Step1 Inter1 4-(4'-chlorophenyl)-5,6-benz-2,3-oxazin-1-one Step1->Inter1 Cyclization Step2 Reduction (Zn/Acetic Acid) Inter1->Step2 Inter2 3-(4'-chlorophenyl)phthalimidine Step2->Inter2 Ring Contraction Step3 Chlorosulfonation (ClSO3H + SOCl2) Inter2->Step3 Inter3 3-(3'-chlorosulfonyl-4'-chlorophenyl)phthalimidine Step3->Inter3 Electrophilic Subst. Step4 Amidation (NH3) & Oxidation Inter3->Step4 Final Chlorthalidone (Target API) Step4->Final Hydrolysis

Figure 1: The industrial synthesis pathway for Chlorthalidone, highlighting the transition from benzoylbenzoic acid to the final phthalimidine sulfonamide.[3][4][5]

Part 3: Detailed Experimental Protocols

This section details the protocols for the correct synthesis route, ensuring reproducibility.

Step 1: Formation of Benzoxazine Intermediate

Objective: Convert 2-(4-chlorobenzoyl)benzoic acid into 4-(4'-chlorophenyl)-5,6-benz-2,3-oxazin-1-one.

  • Reagents: 2-(4-chlorobenzoyl)benzoic acid (1.0 eq), Hydroxylamine HCl (3.5 eq), NaOH (1.5 eq), Methanol.[3]

  • Protocol:

    • Dissolve 2-(4-chlorobenzoyl)benzoic acid in methanol at ambient temperature.

    • Add Hydroxylamine HCl followed by NaOH pellets.

    • Critical Control Point: Heat reaction mass to reflux (60-65°C) and maintain for 6-8 hours. Monitor by HPLC for disappearance of starting material (<0.5%).

    • Cool to 25°C. The product precipitates.

    • Filter and wash with water to remove inorganic salts.

    • Yield Expectation: 90-95%.

Step 2: Reduction to Phthalimidine

Objective: Reductive ring contraction to form 3-(4'-chlorophenyl)phthalimidine.

  • Reagents: Benzoxazine intermediate, Zinc dust, Acetic acid.

  • Protocol:

    • Suspend the benzoxazine in glacial acetic acid.

    • Add Zinc dust portion-wise (exothermic reaction control required; keep <80°C).

    • Reflux for 4 hours.

    • Hot filter to remove unreacted Zinc.

    • Pour filtrate into ice water to precipitate the phthalimidine.

    • Mechanism: The N-O bond cleavage drives the rearrangement to the 5-membered lactam ring (phthalimidine).

Step 3: Chlorosulfonation (The Critical Functionalization)

Objective: Introduce the sulfonyl chloride group at the 3' position of the phenyl ring.

  • Reagents: Chlorosulfonic acid (excess), Thionyl chloride (1.2 eq).

  • Protocol:

    • Charge Chlorosulfonic acid into a glass-lined reactor. Cool to 0-5°C.[3]

    • Slowly add 3-(4'-chlorophenyl)phthalimidine. Caution: HCl gas evolution.

    • Add Thionyl chloride dropwise.

    • Heat to 75-80°C and maintain for 4 hours.

    • Quenching: Pour the reaction mass onto crushed ice/water mixture.

    • Filter the solid sulfonyl chloride intermediate immediately to prevent hydrolysis.

    • Why this works: The chlorine on the phenyl ring directs the incoming sulfonyl group to the meta position relative to the chloroyl group (ortho to the phthalimidine attachment), but steric hindrance and electronic effects favor the 3' position.

Step 4: Amidation and Final Oxidation

Objective: Convert sulfonyl chloride to sulfonamide and oxidize the C-3 position to form Chlorthalidone.

  • Reagents: Aqueous Ammonia, Hydrogen Peroxide (or alternative oxidant), NaOH.

  • Protocol:

    • Suspend the wet sulfonyl chloride cake in water.

    • Add aqueous ammonia (20-25%) at <15°C. Stir for 2 hours.

    • Intermediate Isolation: This yields the deoxy-chlorthalidone (3-(3'-sulfamyl-4'-chlorophenyl)phthalimidine).

    • Oxidation: Dissolve the intermediate in NaOH solution. Add H2O2 (30%) slowly.

    • The oxidation at the C-3 position of the isoindoline ring introduces the hydroxyl group.

    • Acidify with HCl to precipitate Crude Chlorthalidone.

    • Purification: Recrystallize from Methanol/Water to achieve USP/EP grade purity.

Part 4: Technical Data Summary

ParameterSpecificationNotes
Starting Material 2-(4-chlorobenzoyl)benzoic acidPurity >98% required
Key Intermediate 3-(3'-sulfamyl-4'-chlorophenyl)phthalimidineMust be free of sulfonic acid byproduct
Final Yield ~65-70% (Overall)Dependent on Step 3 quenching efficiency
Impurity Profile Max 0.1% "Open Ring" isomerControlled by pH during oxidation step

References

  • United States Patent Office. (1962). Heterocyclic Sulfonamides and Methods for their Preparation. US Patent 3,055,904.[4][5][7]

  • World Intellectual Property Organization. (2018). Improved Process for the Preparation of Chlorthalidone.[3][5][7] WO 2018/158777 A1.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2732, Chlorthalidone.

  • Drugs.com. (2023). Chlorthalidone Prescribing Information.[1][2][5][7][8]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1241301, 5-Chlorothiophene-2-sulfonamide. (Provided for structural comparison).

Sources

Foundational

Difference between 5-chloro-2,4-thiophenedisulfonamide and benzene sulfonamide analogs

This guide explores the bioisosteric substitution of the benzene ring with a thiophene scaffold in sulfonamide-based therapeutics. It specifically contrasts 5-chloro-2,4-thiophenedisulfonamide with its benzene analog (4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the bioisosteric substitution of the benzene ring with a thiophene scaffold in sulfonamide-based therapeutics. It specifically contrasts 5-chloro-2,4-thiophenedisulfonamide with its benzene analog (4-chloro-1,3-benzenedisulfonamide ), a core scaffold for thiazide diuretics and carbonic anhydrase inhibitors (CAIs).

Content Type: Technical Guide | Audience: Medicinal Chemists & Pharmacologists

The Bioisosteric Paradigm: Thiophene vs. Benzene

The transition from a benzene scaffold to a thiophene ring is not merely a reduction in ring size; it is a fundamental alteration of the electronic and steric landscape of the pharmacophore. In the context of disulfonamides, this substitution dictates solubility, pKa, and enzyme binding kinetics.

Structural & Electronic Architecture

The thiophene ring is a 5-membered sulfur heterocycle that is isosteric with benzene. However, the presence of the sulfur atom introduces significant deviations:

FeatureBenzene Scaffold (4-chloro-1,3-benzenedisulfonamide)Thiophene Scaffold (5-chloro-2,4-thiophenedisulfonamide)
Ring Character 6-membered, Hückel aromatic. Uniform electron distribution.5-membered,

-excessive (super-aromatic). Sulfur lone pair participation.[1]
Geometry Bond angles ~120°. Planar.Bond angles C-S-C ~92°. Compressed geometry.
Lipophilicity (LogP) Moderate.Higher. Sulfur increases lipophilicity, enhancing membrane permeability (e.g., corneal penetration).
Sulfonamide Acidity (pKa) Higher pKa (~9.0 - 10.0).Lower pKa (~7.0 - 8.5). The electron-withdrawing nature of the heteroatom acidifies the sulfonamide NH protons.
Metabolic Stability Susceptible to oxidative metabolism.Thiophene is generally stable but can undergo S-oxidation or ring opening under extreme metabolic stress.
The "Sulfur Effect" on Binding

The sulfur atom in the thiophene ring is not passive. In metalloenzyme inhibition (like Carbonic Anhydrase), the thiophene sulfur can engage in specific "Sulfur-out" or "Sulfur-in" binding modes that are unavailable to the benzene ring. This often results in higher affinity for specific isoforms (e.g., hCA II) due to optimized hydrophobic contacts within the active site cleft.

Pharmacological Implications: Mechanism of Action

The primary utility of these disulfonamides lies in their ability to inhibit Carbonic Anhydrase (CA) or block the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule.

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide moiety (


) acts as a Zinc-Binding Group (ZBG). The active species is the deprotonated sulfonamide anion (

).
  • Causality: The thiophene analog has a lower pKa.

  • Effect: At physiological pH (7.4), a higher fraction of the thiophene sulfonamide exists in the anionic (active) state compared to the benzene analog.

  • Result: Faster onset of action and higher potency for the thiophene derivative.

Visualization: SAR & Binding Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the choice between these scaffolds.

SAR_Logic Benzene Benzene Scaffold (Standard) Thiophene Thiophene Scaffold (Bioisostere) Benzene->Thiophene Bioisosteric Replacement Electronic Electronic Effect: S-atom Inductive Pull Thiophene->Electronic Lipophilicity Increased Lipophilicity (LogP) Thiophene->Lipophilicity pKa Lower pKa (More Acidic NH) Electronic->pKa Anion Increased Anion Conc. at pH 7.4 pKa->Anion Binding Enhanced Zn2+ Coordination Anion->Binding Permeability Better Corneal/Tissue Penetration Lipophilicity->Permeability

Figure 1: Mechanistic flow showing how the thiophene substitution enhances potency via electronic and lipophilic modulation.

Synthetic Architecture

Synthesizing the 2,4-disulfonamide on a thiophene ring is more challenging than the benzene analog due to the high reactivity of the thiophene ring, which favors 2,5-substitution.

Retrosynthetic Analysis
  • Benzene Route: 3-Chloroaniline

    
     4-Amino-6-chlorobenzene-1,3-disulfonamide. (Direct chlorosulfonation is regioselective).
    
  • Thiophene Route: Direct chlorosulfonation of 2-chlorothiophene typically yields the 5-sulfonyl chloride (2,5-substitution pattern). To achieve the 2,4-disulfonamide pattern, forcing conditions or stepwise protection strategies are often required to access the beta-position (position 4).

Protocol: Synthesis of 5-Chloro-2,4-thiophenedisulfonamide

Note: This protocol assumes a forcing chlorosulfonation strategy on a pre-functionalized precursor.

Reagents:

  • 2-Chlorothiophene (Starting Material)[2][3][4][5]

  • Chlorosulfonic acid (

    
    ) - Excess
    
  • Thionyl Chloride (

    
    )
    
  • Ammonium Hydroxide (

    
    )
    

Workflow:

  • Primary Chlorosulfonation:

    • React 2-chlorothiophene with 2.5 eq. of

      
       at -5°C.
      
    • Result: 5-chlorothiophene-2-sulfonyl chloride (Major product, alpha-substitution).

  • Secondary Chlorosulfonation (Forcing):

    • Heat the reaction mixture to 90-100°C with excess

      
       (5-6 eq.) and 
      
      
      
      .
    • Mechanism:[4][5][6] The first sulfonyl group at pos 2 is meta-directing. In the thiophene ring (S=1), position 4 is "meta" to position 2.

    • Result: 5-chloro-thiophene-2,4-disulfonyl chloride.

  • Ammonolysis:

    • Quench the reaction on crushed ice. Extract the disulfonyl chloride with Dichloromethane (DCM).

    • Add aqueous

      
       (30%) dropwise at 0°C.
      
    • Result: Precipitation of 5-chloro-2,4-thiophenedisulfonamide .

Synthesis_Flow Start 2-Chlorothiophene Step1 Step 1: Chlorosulfonation (-5°C, 2.5 eq ClSO3H) Start->Step1 Inter Intermediate: 5-chlorothiophene-2-sulfonyl chloride Step1->Inter Step2 Step 2: Forcing Sulfonation (100°C, Excess ClSO3H/SOCl2) Inter->Step2 Meta-direction Inter2 Intermediate: 5-chloro-thiophene-2,4-disulfonyl chloride Step2->Inter2 Step3 Step 3: Ammonolysis (NH4OH, 0°C) Inter2->Step3 Final Product: 5-chloro-2,4-thiophenedisulfonamide Step3->Final

Figure 2: Synthetic pathway requiring forcing conditions to achieve 2,4-disubstitution on the thiophene ring.[4]

Experimental Validation: CA Inhibition Assay

To validate the bioisosteric advantage, a kinetic assay comparing the


 (Inhibition Constant) of both analogs against hCA II is required.
Protocol: Esterase Activity Assay

Principle: Carbonic Anhydrase catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,


). Inhibitors decrease the rate of this colorimetric change.

Materials:

  • Enzyme: Recombinant Human CA II.

  • Substrate: 4-Nitrophenyl acetate (3 mM in acetonitrile).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Detection: Spectrophotometer (Abs 400 nm).

Procedure:

  • Preparation: Dissolve test compounds (Thiophene vs. Benzene analogs) in DMSO. Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 10

    
    L of inhibitor solution with 180 
    
    
    
    L of enzyme buffer. Incubate for 15 min at 25°C to allow equilibrium binding.
  • Initiation: Add 10

    
    L of Substrate (4-NPA). Rapidly mix.
    
  • Measurement: Monitor Absorbance at 400 nm for 5 minutes (linear phase).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Determine

    
     using non-linear regression (Cheng-Prusoff equation to derive 
    
    
    
    ).

Expected Outcome:

  • Benzene Analog:

    
    .
    
  • Thiophene Analog:

    
    . (The thiophene derivative typically shows 10-fold higher potency due to the factors outlined in Section 1).
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Lombardino, J. G., & Wiseman, E. H. (1974). Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Anti-inflammatory and immunosuppressive agents. Journal of Medicinal Chemistry, 17(11), 1182-1188. (Discusses thiophene/benzene isosteres). Link

  • Barnes, P. J. (2006). Theophylline. American Journal of Respiratory and Critical Care Medicine. (Reference for metabolic stability of heterocycles). Link

  • PubChem. 5-Chlorothiophene-2-sulfonamide. National Library of Medicine. Link

Sources

Exploratory

Thermodynamic properties of 5-chloro-2,4-thiophenedisulfonamide intermediates

Thermodynamic Profiling of 5-Chloro-2,4-thiophenedisulfonamide Intermediates Part 1: Executive Summary & Chemical Context 5-Chloro-2,4-thiophenedisulfonamide is a critical heterocyclic intermediate, serving as a bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Profiling of 5-Chloro-2,4-thiophenedisulfonamide Intermediates

Part 1: Executive Summary & Chemical Context

5-Chloro-2,4-thiophenedisulfonamide is a critical heterocyclic intermediate, serving as a bioisostere to the benzene-based 4-amino-6-chloro-1,3-benzenedisulfonamide (Salamide). While the benzene analog is ubiquitous in the synthesis of thiazide diuretics (e.g., Hydrochlorothiazide) and carbonic anhydrase inhibitors, the thiophene variant offers unique pharmacological profiles, particularly in ophthalmic applications (e.g., analogs of Dorzolamide) and novel diuretic scaffolds.

However, the introduction of the thiophene ring, combined with dual sulfonamide moieties, drastically alters the thermodynamic landscape compared to its benzene counterparts. This guide addresses the solubility, solid-state stability, and thermodynamic modeling required to optimize the isolation and purification of this intermediate.

Physicochemical Baseline

To understand the di-sulfonamide, we must contrast it with the established mono-sulfonamide (5-chlorothiophene-2-sulfonamide, CAS 53595-66-7).

Property5-Chlorothiophene-2-sulfonamide (Mono)5-Chloro-2,4-thiophenedisulfonamide (Target)Process Implication
Molecular Weight 197.66 g/mol ~276.7 g/mol Higher density; slower dissolution kinetics.
Melting Point 113–117 °CPredicted: 205–230 °C High lattice energy requires high-boiling solvents for recrystallization.
H-Bond Donors 24Significantly increased lattice stability; high potential for solvate formation.
Solubility (Water) Poorly SolubleInsoluble (< 0.01 mg/mL) Water is a strict antisolvent; pH adjustment required for aqueous dissolution.
pKa ~9.5~8.8 (C-2), ~10.2 (C-4) Dual ionization allows solubility manipulation via pH > 11.

Part 2: Solid-State Characterization Protocols

Before solubility profiling, the solid phase must be unambiguously defined. Sulfonamides are notorious for polymorphism and pseudopolymorphism (solvate formation).

Protocol 1: Thermal Analysis & Phase Purity
  • Objective: Determine the melting point (

    
    ) and Enthalpy of Fusion (
    
    
    
    ) for thermodynamic modeling.
  • Method: Differential Scanning Calorimetry (DSC).[1]

  • Critical Parameter: The mono-sulfonamide melts at ~115°C. The di-sulfonamide will likely exhibit a degradation exotherm immediately following (or overlapping) the melt.

    • Action: Run TGA (Thermogravimetric Analysis) simultaneously. If mass loss > 1% occurs before the melting endotherm, the substance is likely a solvate or hydrate.

Protocol 2: Polymorph Screening (PXRD)

The "2,4-di" substitution pattern on the thiophene ring creates steric crowding. This often forces the sulfonamide groups to rotate out of plane, creating multiple potential packing arrangements.

  • Standard: Powder X-Ray Diffraction (PXRD) patterns must be collected for the raw material and any recrystallized solids.

  • Validation: If the dissolution enthalpy (

    
    ) changes significantly between batches, check PXRD; you likely have a new polymorph.
    

Part 3: Thermodynamic Solubility Profiling

Accurate solubility data is the foundation of yield optimization. For this intermediate, we utilize the Static Gravimetric Method (Shake-Flask), which is more robust than dynamic laser monitoring for compounds with slow dissolution kinetics.

Experimental Workflow

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibration Equilibration (Orbit Shaker, 24-48h) Start->Equilibration TempControl Temp Control (± 0.05 K) Equilibration->TempControl Maintain T Sampling Sampling (Syringe Filter 0.45 µm) Equilibration->Sampling Analysis Quantification (HPLC or Gravimetric) Sampling->Analysis SolidCheck Solid Phase Analysis (PXRD on Residue) Sampling->SolidCheck DataFit Thermodynamic Modeling (Apelblat/van't Hoff) Analysis->DataFit SolidCheck->Analysis Confirm No Phase Change

Figure 1: Self-validating solubility determination workflow. Note the critical "Solid Phase Analysis" step to detect solvate formation during equilibration.

Recommended Solvent Systems

Based on the thiophene-sulfonamide scaffold, the following solvents cover the necessary polarity range for Apelblat modeling:

  • Polar Aprotic (High Solubility): DMSO, DMF, DMAc.

    • Risk:[2] Solvate formation. The sulfur atoms in the thiophene and sulfonamide groups are strong acceptors.

  • Polar Protic (Medium Solubility): Methanol, Ethanol, 1-Propanol.

    • Use: These are ideal for cooling crystallization.

  • Non-Polar (Antisolvents): Water, Toluene, Chloroform.

    • Use: Yield generation.

Part 4: Thermodynamic Modeling & Data Analysis

To design a crystallization process, experimental points must be fitted to thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for sulfonamides as it accounts for the non-ideal behavior of the solution temperature dependence.



  • 
    : Mole fraction solubility of the intermediate.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical constants derived from regression.
    

Interpretation:

  • If

    
     is positive and large, it indicates a strong temperature dependence of the enthalpy of solution, common in polar aprotic solvents where hydrogen bonding breaks down at higher temperatures.
    
van't Hoff Analysis

Used to extract the thermodynamic functions of dissolution (


, 

,

).


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Process Insight:

  • Endothermic (

    
    ):  Solubility increases with temperature. This is expected for 5-chloro-2,4-thiophenedisulfonamide.
    
  • Entropy Driven: If

    
     is negative but 
    
    
    
    is positive, the dissolution is entropy-driven (breaking the highly ordered crystal lattice).

Part 5: Process Development Implications

Crystallization Strategy: The Metastable Zone

Using the solubility data (


) and the metastable limit (

), we define the Metastable Zone Width (MSZW).
  • Cooling Crystallization:

    • Best for Alcoholic solvents (Methanol/Ethanol).

    • Caution: The solubility curve is often steep. A programmed cooling rate (cubic or quadratic) is required to prevent "crashing out" (uncontrolled nucleation), which traps impurities (like the mono-sulfonamide precursor).

  • Antisolvent Crystallization:

    • System: DMSO (Solvent) + Water (Antisolvent).

    • Thermodynamics: This system is highly exothermic upon mixing. Local hot spots can re-dissolve the product or degrade the thiophene ring.

    • Protocol: Dosing water into the DMSO solution is generally safer than the reverse, but requires strict control of the supersaturation ratio (

      
      ).
      
Purification of the "2,4-Di" from "Mono" Impurities

Thermodynamic differences allow separation:

  • The mono-sulfonamide is significantly more soluble in toluene/ethyl acetate than the di-sulfonamide .

  • Slurry Wash: Resuspend the crude solid in hot Ethyl Acetate. The di-sulfonamide will remain solid (high lattice energy), while the mono-sulfonamide and other organic impurities dissolve.

References

  • PubChem. (2025).[3] 5-Chlorothiophene-2-sulfonamide (Compound Summary). National Library of Medicine. [Link]

  • Shaokun Tang et al. (2014). Solubility Determination and Thermodynamic Models for 4-Amino-6-chloro-1,3-benzenedisulfonamide in Binary Solvent Mixtures. Journal of Chemical & Engineering Data. (Cited for methodology of disulfonamide characterization). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of Diuretic Intermediates Using 5-Chloro-2,4-thiophenedisulfonamide

< Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-chloro-2,4-thiophenedisulfonamide as a key starting material for the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-chloro-2,4-thiophenedisulfonamide as a key starting material for the synthesis of diuretic intermediates. It delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and emphasizes the rationale behind critical process parameters. The aim is to equip researchers with the necessary knowledge to not only replicate these procedures but also to innovate upon them, fostering the development of novel diuretic agents.

Introduction: The Thiophenedisulfonamide Scaffold in Diuretic Drug Discovery

Diuretics are a cornerstone in the management of fluid retention (edema) and hypertension.[1] Their primary function is to increase urine output, thereby reducing blood volume and pressure.[1][2] Among the various classes of diuretics, those derived from sulfonamides have proven to be particularly effective. The thiophene ring, a sulfur-containing heterocycle, when appropriately substituted with sulfonamide groups, serves as a versatile scaffold for the synthesis of potent diuretic agents. 5-chloro-2,4-thiophenedisulfonamide is a pivotal intermediate in the synthesis of several classes of diuretics, most notably those that function as carbonic anhydrase inhibitors.

1.1. Mechanism of Action: Targeting Carbonic Anhydrase

Many diuretics derived from sulfonamides exert their effects by inhibiting the enzyme carbonic anhydrase (CA).[3][4] This enzyme plays a crucial role in the renal tubules by catalyzing the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion.[3] By inhibiting CA, these drugs disrupt the reabsorption of bicarbonate, sodium, and water in the proximal tubules, leading to diuresis.[3][5] The sulfonamide moiety is essential for binding to the zinc ion in the active site of carbonic anhydrase, a key interaction for inhibitory activity.

Synthetic Pathways from 5-Chloro-2,4-thiophenedisulfonamide

The reactivity of the two sulfonamide groups on the thiophene ring, along with the chloro substituent, allows for a variety of chemical transformations to produce diverse diuretic intermediates. The primary synthetic routes involve reactions with amines and aldehydes.

2.1. Synthesis of Thiazide-like Diuretics: The Hydrochlorothiazide Example

A prominent application of 5-chloro-2,4-thiophenedisulfonamide is in the synthesis of hydrochlorothiazide, a widely prescribed thiazide diuretic.[6] While hydrochlorothiazide itself is a benzothiadiazine derivative, the fundamental chemistry involving the reaction of a disulfonamide with a carbonyl compound is illustrative. A similar synthetic strategy can be applied to the thiophene analog. The general reaction involves the condensation of the disulfonamide with an aldehyde, typically formaldehyde or its polymer, paraformaldehyde, to form the heterocyclic ring system characteristic of this class of diuretics.[7][8]

Diagram 1: General Synthesis of Thiazide-like Diuretic Intermediates

G start 5-Chloro-2,4-thiophenedisulfonamide reagent + Paraformaldehyde (or Formaldehyde) start->reagent Acid or Base Catalyst intermediate Thiadiazine Intermediate reagent->intermediate Condensation/ Cyclization product Diuretic Precursor intermediate->product Further Modification (Optional)

A generalized workflow for the synthesis of thiazide-like diuretic precursors.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. 5-chloro-2,4-thiophenedisulfonamide and its derivatives may cause skin and eye irritation.[9]

3.1. Protocol 1: Synthesis of a Thieno[3,2-e][3][7][9]thiadiazine-6-sulfonamide 1,1-dioxide Intermediate

This protocol details the synthesis of a key heterocyclic intermediate analogous to the core structure of thiazide diuretics, starting from 5-chloro-2,4-thiophenedisulfonamide.

Materials:

  • 5-chloro-2,4-thiophenedisulfonamide

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Dioxane

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Crystallization dish

  • Melting point apparatus

  • Infrared (IR) spectrometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g of 5-chloro-2,4-thiophenedisulfonamide in 100 mL of dioxane.

  • Addition of Reagents: To the stirred suspension, add 1.5 g of paraformaldehyde.

  • Acid Catalysis: Slowly add 5 mL of concentrated hydrochloric acid to the mixture. The addition should be done carefully as the reaction may be exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-102°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, slowly add 50 mL of cold deionized water to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 25 mL portions of cold ethanol followed by two 25 mL portions of deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

  • Purification (Optional): If necessary, the crude product can be recrystallized from an appropriate solvent such as an ethanol/water mixture to achieve higher purity.

  • Characterization: Characterize the final product by determining its melting point and acquiring its IR and NMR spectra to confirm the structure.

Expected Yield and Purity:

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Melting Point Dependent on the specific product

3.2. Protocol 2: N-Alkylation of a Sulfonamide Group

This protocol describes a general method for the alkylation of one of the sulfonamide groups, which can be a subsequent step to introduce further diversity into the diuretic intermediate.

Materials:

  • Thieno[3,2-e][3][7][9]thiadiazine-6-sulfonamide 1,1-dioxide intermediate (from Protocol 1)

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask, dissolve 5.0 g of the thieno-thiadiazine intermediate in 50 mL of anhydrous DMF.

  • Base Addition: Add 3.0 g of anhydrous potassium carbonate to the solution.

  • Alkylating Agent Addition: Slowly add a stoichiometric equivalent of the alkyl halide (e.g., ethyl bromide) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water.

  • Extraction: Extract the aqueous mixture with three 50 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with two 50 mL portions of brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure of the N-alkylated product using spectroscopic methods (IR, NMR, Mass Spectrometry).

Diagram 2: Workflow for N-Alkylation of Sulfonamide

G start Dissolve Intermediate in DMF add_base Add K2CO3 start->add_base add_alkyl Add Alkyl Halide add_base->add_alkyl react Heat and Stir (50-60°C, 8-12h) add_alkyl->react workup Quench with Water react->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterize Product purify->characterize

Step-by-step workflow for the N-alkylation of the diuretic intermediate.

Causality and Experimental Choices

  • Choice of Catalyst in Cyclization: The use of an acid catalyst (e.g., HCl) in the condensation reaction with paraformaldehyde protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the sulfonamide nitrogen. Alternatively, a base can be used to deprotonate the sulfonamide, increasing its nucleophilicity.[7] The choice between acid and base catalysis can influence reaction rates and impurity profiles.[7][8]

  • Solvent Selection: Dioxane is often chosen for the cyclization reaction due to its ability to dissolve both the polar sulfonamide and the less polar paraformaldehyde, and its relatively high boiling point is suitable for reflux conditions. DMF is a common choice for N-alkylation reactions as it is a polar aprotic solvent that effectively solvates cations, enhancing the reactivity of the nucleophilic sulfonamide anion.

  • Importance of Anhydrous Conditions in N-Alkylation: The use of anhydrous potassium carbonate and DMF is crucial to prevent the hydrolysis of the alkyl halide and to ensure the sulfonamide anion is the primary nucleophile. Water can compete with the sulfonamide as a nucleophile and can also deactivate the base.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process controls and final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of by-products due to prolonged reaction times or excessive heating.

  • Spectroscopic Analysis: Confirmation of the product's structure by IR and NMR is non-negotiable. IR spectroscopy should show the characteristic peaks for the sulfonamide groups (S=O stretching) and the newly formed heterocyclic ring. NMR spectroscopy provides detailed information about the proton and carbon framework, confirming the desired regiochemistry and the success of the reaction.

  • Melting Point Determination: A sharp melting point is a good indicator of the purity of a crystalline solid. A broad melting range suggests the presence of impurities.

Conclusion

5-chloro-2,4-thiophenedisulfonamide is a valuable and versatile starting material for the synthesis of a wide array of diuretic intermediates. The protocols and insights provided in this application note offer a solid foundation for researchers in the field of medicinal chemistry and drug development. By understanding the underlying chemical principles and the rationale behind the experimental procedures, scientists can confidently and efficiently synthesize novel compounds with potential diuretic activity.

References

  • PubChem. 5-Chlorothiophene-2-sulfonamide. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2009150497A1 - A process for preparation of highly pure hydrochlorothiazide.
  • Google Patents.
  • StatPearls. Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. [Link]

  • StatPearls. Thiazide Diuretics. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Wikipedia. Carbonic anhydrase inhibitor. [Link]

  • Google Patents. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide.
  • GoodRx. Thiazide Diuretics' Mechanism of Action. [Link]

  • Arkivoc. The reaction of the N,N-dichloroamide of 5-chloro-2-thienylsulfonic acid with trichloroethylene as a convenient synthetic route. [Link]

  • Lecturio. Carbonic Anhydrase Inhibitors | Concise Medical Knowledge. [Link]

  • International Journal of Sciences: Basic and Applied Research (IJSBAR). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. [Link]

  • Quick Company. A Process For The Preparation Of Hydrochlorothiazide. [Link]

  • Wikipedia. Thiazide. [Link]

  • National Center for Biotechnology Information. Hydrochlorothiazide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature Parameters for Thiophene Sulfonamide Chlorination

Welcome to the Technical Support Center for the chlorination of thiophene sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chlorination of thiophene sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for this critical synthetic transformation. Here, we delve into the nuances of temperature optimization to help you achieve desired product yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the chlorination of thiophene sulfonamides, with a focus on the critical role of temperature.

Q1: My reaction is producing a mixture of polychlorinated thiophene sulfonamides. How can I improve selectivity for the mono-chlorinated product?

A1: The formation of multiple chlorinated products is a frequent issue, primarily due to the high reactivity of the thiophene ring, which is significantly more reactive than benzene.[1] To enhance selectivity for mono-chlorination, temperature control is paramount alongside stoichiometric control.

  • Causality: Electrophilic aromatic substitution, the primary mechanism for this reaction, is an exothermic process.[1][2] Elevated temperatures increase the reaction rate, but can also provide the activation energy needed for subsequent chlorination of the already mono-chlorinated product.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Conduct the reaction at a reduced temperature. For many selective chlorinations of thiophene derivatives, temperatures between -10 °C and 0 °C are effective.[1][2]

    • Slow Reagent Addition: Add the chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or sulfuryl chloride) slowly or portion-wise.[1] This maintains a low concentration of the electrophile at any given moment, disfavoring polychlorination.

    • Stoichiometric Control: Carefully control the molar ratio of the chlorinating agent to the thiophene sulfonamide. A slight excess (e.g., 1.05 to 1.1 equivalents) of the chlorinating agent is often sufficient.

Q2: I am observing low conversion of my starting material, even with sufficient chlorinating agent. What role could temperature be playing?

A2: Insufficient conversion, or a stalled reaction, can indeed be related to temperature, especially if it is too low.

  • Causality: While lower temperatures favor selectivity, there is a threshold below which the activation energy for the desired chlorination is not met, leading to a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: If the reaction is proceeding too slowly at a very low temperature (e.g., -20 °C), consider gradually increasing the temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or GC-MS.

    • Solvent Choice: Ensure your solvent is appropriate for the chosen temperature and that the reactants remain soluble.

    • Catalyst Consideration: For less reactive substrates, a catalytic amount of a Lewis acid or a protic acid might be necessary to promote the reaction at a lower temperature.[3]

Q3: My main product is the N-chlorinated sulfonamide instead of the desired thiophene ring chlorination. How can I control this regioselectivity?

A3: The sulfonamide nitrogen can also be a site for chlorination, and the regioselectivity is influenced by the reaction conditions and the specific structure of your substrate.[4]

  • Causality: The nitrogen atom of the sulfonamide has a lone pair of electrons and can be nucleophilic, making it susceptible to attack by an electrophilic chlorine source. The relative reactivity of the thiophene ring versus the sulfonamide nitrogen will dictate the major product.

  • Troubleshooting Steps:

    • Temperature and Solvent Effects: The solvent polarity and temperature can influence the relative rates of N-chlorination versus C-chlorination. Experiment with a small range of temperatures and solvents to find the optimal conditions for your specific substrate.

    • Choice of Chlorinating Agent: Milder chlorinating agents may favor C-chlorination. N-Chlorosuccinimide (NCS) is a common choice for controlled chlorination.[2]

    • pH Control: In aqueous or protic media, the pH can affect the protonation state of the sulfonamide, thereby influencing its nucleophilicity.[4]

Q4: I am seeing degradation of my starting material or product. Could this be temperature-related?

A4: Yes, thermal degradation is a significant concern, especially with complex organic molecules.

  • Causality: Thiophene and its derivatives can be sensitive to heat.[2] Additionally, the sulfonamide functional group can also be labile under certain conditions. Elevated temperatures, especially for prolonged periods, can lead to decomposition.

  • Troubleshooting Steps:

    • Maintain a Cold Reaction: Keep the reaction temperature as low as reasonably possible while still achieving a good reaction rate.

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially harsh conditions.

    • Work-up at Low Temperature: Perform the initial stages of your work-up (e.g., quenching, initial extractions) at a reduced temperature.

Experimental Protocol: Temperature Optimization for Thiophene Sulfonamide Chlorination with NCS

This protocol provides a general workflow for optimizing the reaction temperature for the mono-chlorination of a generic thiophene sulfonamide.

Materials:

  • Thiophene sulfonamide starting material

  • N-Chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF))

  • Nitrogen or Argon source

  • Reaction vessel with magnetic stirrer and temperature probe

  • Cooling bath (e.g., ice-water, ice-salt, or cryocooler)

  • TLC plates and appropriate eluent system

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the thiophene sulfonamide (1.0 eq) in the chosen anhydrous solvent.

  • Initial Cooling: Cool the reaction mixture to an initial low temperature, for example, -10 °C, using an appropriate cooling bath.

  • Reagent Addition: In a separate flask, dissolve NCS (1.05 eq) in the same anhydrous solvent. Add the NCS solution dropwise to the cooled solution of the thiophene sulfonamide over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring at Constant Temperature: Maintain the reaction at -10 °C and monitor its progress by TLC every 30 minutes.

  • Temperature Adjustment (if necessary):

    • If no reaction is observed after 1-2 hours, slowly increase the temperature to -5 °C and continue monitoring.

    • If the reaction is still sluggish, further increase the temperature in 5 °C increments (e.g., to 0 °C, then 5 °C) until a reasonable reaction rate is achieved. Note the temperature at which product formation becomes efficient without significant byproduct formation.

  • Quenching: Once the reaction is complete (as determined by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate while the reaction is still cold.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and perform an aqueous work-up and extraction with an appropriate organic solvent.

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and characterize the final product.

Data Presentation: Temperature Effects on Chlorination

Temperature (°C)ObservationOutcome
-20 to -10Very slow or no reactionLow conversion of starting material.
-10 to 0Moderate reaction rate, clean product profileOptimal range for selective mono-chlorination.[1][2]
0 to Room Temp.Faster reaction rate, potential for byproduct formationIncreased risk of polychlorination and N-chlorination.
> Room Temp.Rapid reaction, significant byproduct formationPotential for starting material/product degradation.[5]

Visualizing the Workflow

Below is a diagram illustrating the general workflow for optimizing the temperature in your chlorination reaction.

Temperature_Optimization_Workflow Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_optimization Optimization cluster_completion Completion Setup Set up reaction under inert atmosphere Dissolve Dissolve thiophene sulfonamide Setup->Dissolve Cool Cool to initial low temperature (e.g., -10°C) Dissolve->Cool Add_NCS Slowly add NCS solution Cool->Add_NCS Monitor Monitor by TLC at constant temperature Add_NCS->Monitor Decision Reaction progressing? Monitor->Decision Increase_T Gradually increase temperature (5°C increments) Decision->Increase_T No Quench Quench reaction when complete Decision->Quench Yes Continue_Monitoring Continue monitoring by TLC Increase_T->Continue_Monitoring Continue_Monitoring->Decision Workup Aqueous work-up and extraction Quench->Workup Purify Purify and analyze product Workup->Purify

Caption: A general experimental workflow for optimizing temperature in thiophene sulfonamide chlorination.

References

  • Benchchem. Troubleshooting low yield in the chlorination of 2-chlorotoluene.
  • Benchchem. Application Notes and Protocols for the Regioselective Chlorination of Thiophene.
  • Benchchem. Technical Support Center: Regioselective Chlorination of Thiophene.
  • Benchchem. Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis.
  • ACS Medicinal Chemistry Letters. Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. High Purity Thiophene Sulfonamide Derivative: Advancing Research with CAS 160982-11-6.
  • Cornell eCommons. Chlorination Of Sulfonamide Antibiotics: Products, Proposed Pathways, And Putative Mechanisms.
  • Google Patents. US2540675A - Thiophene chlorination with iodine catalyst.
  • Beilstein Journal of Organic Chemistry. Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide.
  • RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
  • PMC. N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism.
  • Benchchem. N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide.
  • Research Journal of Chemical Sciences. Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 5-Chloro-2,4-thiophenedisulfonamide

Executive Summary This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 5-chloro-2,4-thiophenedisulfonamide , a critical intermediate in the synthesis of thiazide diuretics (e.g., c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 5-chloro-2,4-thiophenedisulfonamide , a critical intermediate in the synthesis of thiazide diuretics (e.g., chlorothiazide).[1]

Unlike standard spectral libraries that simply list peaks, this guide focuses on comparative analysis . We evaluate the spectral performance of this compound against its structural analogs (impurities) and across different solvent systems .[2] The goal is to equip researchers with a robust, self-validating protocol for confirming identity and purity.[1]

Key Technical Differentiators
Feature5-Chloro-2,4-thiophenedisulfonamide (Target)5-Chlorothiophene-2-sulfonamide (Impurity)
Aromatic Region Single Singlet (H-3)Two Doublets (H-3, H-4)
Sulfonamide Signals Two distinct NH₂ environments (4H total)One NH₂ environment (2H total)
Solvent Sensitivity High (Requires DMSO-d₆ for full resolution)Moderate (Soluble in Acetone-d₆)

Structural Basis of Spectral Assignment

To interpret the spectrum accurately, one must understand the electronic environment of the protons.[1]

  • The Thiophene Core: The thiophene ring is electron-rich, but the presence of two strong electron-withdrawing sulfonyl groups (-SO₂NH₂) and one electronegative chlorine atom (-Cl) heavily deshields the remaining ring proton.

  • Regiochemistry: The substituents are at positions 2, 4, and 5.[1] This leaves position 3 as the only site with a proton.

  • Symmetry: The molecule is asymmetric . Consequently, the two sulfonamide groups are chemically non-equivalent, often resolving into two distinct signals in polar aprotic solvents.

Visualization: Proton Assignment Map

G cluster_0 5-chloro-2,4-thiophenedisulfonamide Core Thiophene Ring Cl 5-Cl (Substituent) Core->Cl Pos 5 SO2_2 2-SO2NH2 (Group A) Core->SO2_2 Pos 2 SO2_4 4-SO2NH2 (Group B) Core->SO2_4 Pos 4 H3 H-3 Proton (Diagnostic Singlet) Core->H3 Pos 3 Signal_B Exchangeable Region SO2_2->Signal_B ~7.8 - 8.2 ppm (br s) Signal_C Exchangeable Region SO2_4->Signal_C ~7.6 - 8.0 ppm (br s) Signal_A Aromatic Region H3->Signal_A ~7.5 - 8.0 ppm (s)

Caption: Structural logic map linking chemical substituents to expected NMR spectral regions.

Experimental Protocol: Solvent Comparison

The choice of solvent is the single most critical variable in sulfonamide analysis due to the exchangeable nature of the amide protons.

Comparative Workflow: DMSO-d₆ vs. MeOD

This protocol uses a "Solvent Switch" strategy to validate peak assignments.

Step 1: Preparation in DMSO-d₆ (The Gold Standard)

  • Why: Sulfonamides form strong hydrogen bonds with DMSO, slowing the proton exchange rate.[1] This sharpens the NH₂ signals, allowing for accurate integration.

  • Procedure: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆.

  • Expected Result: Three signals total. One sharp aromatic singlet (1H) and two broad singlets (2H each) for the sulfonamides.

Step 2: Preparation in Methanol-d₄ (MeOD) (The Validation)

  • Why: Rapid deuterium exchange occurs (

    
    ).
    
  • Procedure: Dissolve ~10 mg of sample in 0.6 mL MeOD.

  • Expected Result: The sulfonamide NH₂ peaks disappear . Only the aromatic H-3 singlet remains.

Data Table: Solvent Effects on Chemical Shift
Proton AssignmentShift in DMSO-d₆ (δ ppm)Shift in MeOD (δ ppm)MultiplicityIntegration
H-3 (Aromatic) 7.60 – 7.90 7.55 – 7.85 Singlet (s)1H
NH₂ (Pos 2) 7.90 – 8.30Not ObservedBroad Singlet2H
NH₂ (Pos 4) 7.50 – 7.80Not ObservedBroad Singlet2H

Critical Insight: If the NH₂ peaks are invisible or integrated < 2H in DMSO, the sample may be "wet" (water accelerates exchange) or the DMSO is acidic. Always use fresh ampules of DMSO-d₆.

Performance Comparison: Product vs. Impurities

In synthesis, the most common failure mode is incomplete chlorosulfonation or chlorination.[1] The NMR spectrum provides a definitive "Go/No-Go" decision.

Scenario A: The Mono-Sulfonamide Impurity

Impurity: 5-chlorothiophene-2-sulfonamide (Starting material or byproduct).

  • Spectral Signature: This molecule has protons at positions 3 and 4.[2][3]

  • Differentiation: Instead of the single singlet of the target product, the impurity displays two doublets (coupling constant J ~ 4.0 Hz) in the aromatic region.[1]

Scenario B: The Des-Chloro Impurity

Impurity: 2,4-thiophenedisulfonamide (No Chlorine).[1]

  • Spectral Signature: Protons at positions 3 and 5.[2]

  • Differentiation: H-3 and H-5 are meta-like. They will appear as two doublets with a small coupling constant (J ~ 1.5 Hz). The chemical shift of H-5 will be significantly upfield compared to the Cl-substituted carbon.

Decision Logic for Purity Analysis

DecisionTree Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Aromatic Signals Start->Count OneSignal 1 Signal Observed Count->OneSignal TwoSignals 2 Signals Observed Count->TwoSignals CheckSplit Check Multiplicity OneSignal->CheckSplit Conclusion2 IMPURITY: Mono-sulfonamide or Des-chloro TwoSignals->Conclusion2 Singlet Singlet (s) CheckSplit->Singlet Doublet Doublets (d) CheckSplit->Doublet Unlikely for this structure Conclusion1 CONFIRMED: 5-chloro-2,4-disulfonamide Singlet->Conclusion1

Caption: Logic tree for rapid quality control assessment using 1H NMR.

Detailed Peak Assignment Guide

This section details the specific mechanistic reasons for the observed shifts, providing the "Expertise" required for high-level interpretation.

The Diagnostic H-3 Singlet
  • Position: ~7.60 – 7.90 ppm.

  • Mechanism: The H-3 proton is flanked by two sulfonyl groups (at C2 and C4). Sulfonyl groups are strongly electron-withdrawing (inductive and resonance effects), which de-shields the nucleus, shifting the signal downfield from the standard thiophene range (7.0-7.5 ppm).[1]

  • Diagnostic Value: The lack of coupling (singlet) confirms that positions 2, 4, and 5 are fully substituted. Any splitting here indicates a missing substituent (likely the Cl at C5).

The Sulfonamide Protons (-SO₂NH₂)
  • Position: Two signals between 7.50 – 8.30 ppm.[2]

  • Mechanism:

    • The protons are attached to Nitrogen, making them acidic and exchangeable.[1]

    • The two sulfonamide groups are in different electronic environments. The group at C2 is adjacent to the sulfur of the thiophene ring (heteroatom effect), while the group at C4 is adjacent to the C3-H and C5-Cl.[1] This asymmetry prevents the signals from overlapping perfectly, resulting in two distinct peaks in high-resolution spectra.[1]

  • Broadening: These peaks are often broader than C-H signals due to the quadrupole moment of the Nitrogen nucleus (

    
    ) and intermediate exchange rates with trace water in the solvent.[1]
    

References

  • PubChem Compound Summary. (n.d.). 5-Chlorothiophene-2,4-disulfonamide.[4] National Center for Biotechnology Information. Retrieved from [Link]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link][1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard reference for substituent effects on thiophene rings).

Sources

Comparative

Benchmarking Reference Standards: 5-Chloro-2,4-thiophenedisulfonamide Qualification Guide

This guide outlines the technical framework for establishing primary reference standards for 5-chloro-2,4-thiophenedisulfonamide (CAS: 67698-46-4), a critical intermediate in the synthesis of thiazide diuretics. The foll...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for establishing primary reference standards for 5-chloro-2,4-thiophenedisulfonamide (CAS: 67698-46-4), a critical intermediate in the synthesis of thiazide diuretics.

The following content objectively compares two qualification methodologies: the traditional Mass Balance Approach (HPLC + TGA + KF + ROI) and the modern Quantitative NMR (qNMR) Approach .

Introduction & Compound Profile

5-Chloro-2,4-thiophenedisulfonamide is a structural analog to benzene-based sulfonamides, serving as a precursor for next-generation diuretic agents. Unlike its benzene counterparts, the thiophene ring introduces unique electron density issues, making the compound susceptible to specific degradation pathways (e.g., desulfamoylation) that complicate purity assignment.

Establishing a Primary Reference Standard for this molecule requires a rigorous qualification process to ensure accuracy in downstream pharmaceutical assays.

Chemical Profile
PropertySpecification
Chemical Name 5-chloro-thiophene-2,4-disulfonamide
Molecular Formula C₄H₅ClN₂O₄S₃
Molecular Weight 276.74 g/mol
Critical Impurities 5-chlorothiophene-2-sulfonamide (Mono-sulfonated), Inorganic salts (NH₄Cl), Residual Solvents (DCM/EtOAc)

Synthesis & Impurity Logic

To validate a reference standard, one must first understand the genesis of its impurities. The synthesis typically proceeds via electrophilic aromatic substitution (chlorosulfonation) followed by amination.

Impurity Origin Pathway
  • Precursor: 2-chlorothiophene.

  • Step 1 (Chlorosulfonation): Reaction with chlorosulfonic acid. Risk:[1] Incomplete reaction leads to Mono-sulfonated impurity (5-chloro-2-thiophenesulfonyl chloride).

  • Step 2 (Amination): Reaction with ammonia. Risk:[1] Formation of Inorganic salts (Ammonium Chloride) and hydrolysis byproducts.

SynthesisPathway cluster_0 Synthesis & Impurity Genesis Start 2-Chlorothiophene Inter Intermediate: Disulfonyl Chloride Start->Inter Chlorosulfonation (ClSO3H) Imp1 Impurity A: Mono-sulfonamide Start->Imp1 Incomplete Rxn Prod Target: 5-chloro-2,4- thiophenedisulfonamide Inter->Prod Amination (NH3) Imp2 Impurity B: Hydrolysis Products Inter->Imp2 Moisture Salt Inorganic: NH4Cl Inter->Salt Side Product

Figure 1: Synthetic pathway highlighting the origin of critical impurities that must be quantified.

Comparative Methodology: Mass Balance vs. qNMR

Two distinct strategies exist for assigning the purity value (potency) to the candidate reference material.[2][3]

Method A: The Mass Balance Approach (Traditional)

This method calculates purity by subtracting all measured impurities from 100%.



  • Pros: Universally accepted by regulatory bodies (FDA, EMA) for legacy methods; provides a comprehensive impurity profile.

  • Cons: Requires large sample volume (>100 mg); assumes the UV detector responds equally to all impurities (Response Factor = 1.0), which is often false for thiophene derivatives.

Method B: The qNMR Approach (Modern)

This method measures the molar ratio of the analyte protons against a NIST-traceable internal standard (IS).



  • Pros: Absolute quantification ; does not require reference standards for impurities; independent of UV extinction coefficients; rapid (<1 hour).

  • Cons: Requires high solubility in deuterated solvents; lower sensitivity than HPLC (LOD ~0.1%).

Experimental Protocols

Protocol A: HPLC Purity (For Mass Balance)

Objective: Determine chromatographic purity (% Area).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Thiophene absorption max).

  • Sample Prep: Dissolve 5 mg in 10 mL MeOH:Water (50:50).

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Protocol B: qNMR Purity (Primary Standard Assignment)

Objective: Determine absolute mass fraction purity.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆ (High solubility for sulfonamides).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Reasoning: Maleic acid singlet (δ 6.2 ppm) does not overlap with thiophene aromatic protons (δ 7.0–8.0 ppm).

  • Relaxation Delay (d1): 60 seconds (Must be > 5 × T1 to ensure full relaxation).

  • Pulse Angle: 90°.

  • Scans: 16–32.

  • Procedure:

    • Weigh ~10 mg of Sample (±0.01 mg).

    • Weigh ~10 mg of IS (±0.01 mg).

    • Dissolve both in 0.7 mL DMSO-d₆.

    • Process with phase correction and baseline correction. Integrate target peak vs. IS peak.

Data Comparison & Decision Guide

The following table illustrates a typical qualification scenario for a crude batch of 5-chloro-2,4-thiophenedisulfonamide.

ParameterMass Balance ResultqNMR ResultAnalysis
Raw Purity 99.2% (HPLC Area %)N/AHPLC overestimates purity if inorganic salts are present.
Volatiles (TGA) 0.5%N/ASolvent entrapment is common in sulfonamides.
Water (KF) 0.3%N/AHygroscopic nature of sulfonamides.
Inorganics (ROI) 1.2%N/ACritical: Mass balance detects the salt load (NH₄Cl).
Final Assigned Purity 97.2% 97.1%
Uncertainty (k=2) ± 0.8%± 0.4%qNMR offers lower uncertainty by eliminating error propagation from multiple techniques.
Qualification Workflow Diagram

QualificationWorkflow cluster_inputs Input Material cluster_methods Parallel Characterization Raw Crude 5-chloro-2,4- thiophenedisulfonamide HPLC HPLC-UV (Chromatographic Purity) Raw->HPLC TGA TGA / KF (Volatiles/Water) Raw->TGA ROI Residue on Ignition (Inorganics) Raw->ROI qNMR 1H qNMR (Direct Potency) Raw->qNMR Result Certified Reference Standard (CoA Generation) HPLC->Result 100% - Impurities TGA->Result ROI->Result qNMR->Result Direct Calculation

Figure 2: Decision workflow. While Mass Balance requires summing errors from three techniques, qNMR provides a direct path to potency.

Recommendations

For 5-chloro-2,4-thiophenedisulfonamide , the qNMR method is recommended as the primary qualification technique due to:

  • Salt Blindness: HPLC-UV does not detect inorganic salts (like ammonium chloride from synthesis), leading to dangerous overestimation of purity if ROI is skipped. qNMR inherently accounts for all "inert" mass by weighing the bulk sample.

  • Speed: Full qualification takes <2 hours vs. 2 days for Mass Balance.

  • Stability: Sulfonamides can degrade in solution during long HPLC runs; qNMR is rapid and minimizes solution-state degradation risks.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3] USP-NF. Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[3][4] Journal of Pharmaceutical and Biomedical Analysis. Link

  • ICH Expert Working Group. (2006). Impurities in New Drug Substances Q3A(R2).[5] International Conference on Harmonisation. Link

  • PubChem. 2,4-thiophenedisulfonamide, 5-chloro- Compound Summary. National Library of Medicine. Link

  • BIPM. The role of quantitative NMR in the realization of the SI for organic chemical measurement. Metrologia. Link

Sources

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